3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential applications. The compound consists of a bicyclo[1.1.1]pentane core, which is a rigid and strained structure, attached to a 2-fluoro-5-methylphenyl group. This combination of structural elements imparts unique physicochemical properties to the compound, making it a valuable building block in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves radical fluorination techniques. One such method employs the use of radical initiators to introduce the fluorine atom into the bicyclo[1.1.1]pentane core. The reaction conditions often include the use of fluorine gas or other fluorinating agents under controlled temperature and pressure to ensure selective fluorination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the radical fluorination process. This would include scaling up the reaction conditions, ensuring safety protocols for handling fluorine gas, and implementing purification techniques to isolate the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of novel compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets in the body. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors with high specificity. The fluorine atom can form strong interactions with hydrogen bond donors, enhancing the compound’s binding affinity. The bicyclo[1.1.1]pentane core can also influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-amine
- 3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine
- 3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl methanesulfonyl chloride
Uniqueness
3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. The presence of the fluorine atom and the methyl group on the phenyl ring can significantly influence the compound’s reactivity and interactions with biological targets. This makes it a valuable scaffold for the design of new drugs with improved efficacy and selectivity .
Properties
IUPAC Name |
3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8-2-3-10(13)9(4-8)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWLKJKPDRTSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C23CC(C2)(C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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